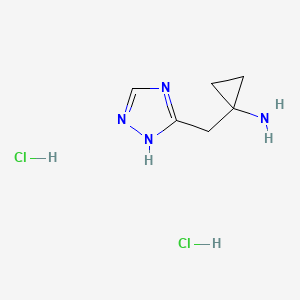

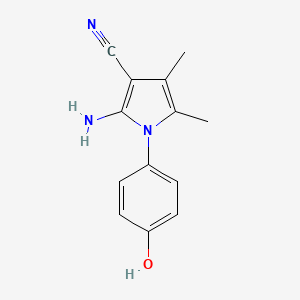

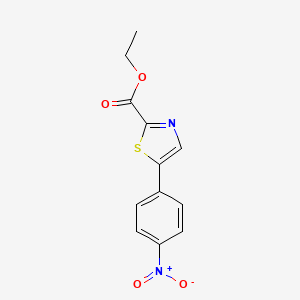

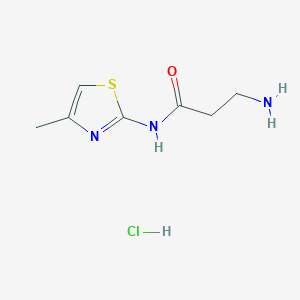

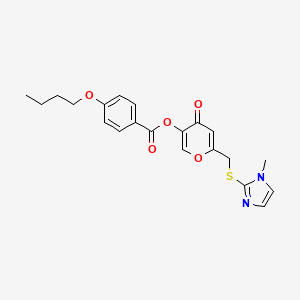

![molecular formula C18H18N6O2S2 B2457931 N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1003987-75-4](/img/structure/B2457931.png)

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains several functional groups, including a quinoxaline, a benzo[c][1,2,5]thiadiazole, and a sulfonamide . These types of compounds are often studied in medicinal chemistry due to their potential pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions . For example, the Suzuki–Miyaura Pd-catalysed C–C cross-coupling reaction has been used to synthesize related compounds .Molecular Structure Analysis

The molecular structure of similar compounds often involves a nonplanar geometry and a photoactive core . The exact structure would depend on the specific substituents and their positions in the molecule .Chemical Reactions Analysis

These types of compounds can participate in various chemical reactions. For example, they can undergo cross-coupling reactions . They can also exhibit fluorescence quenching behavior when incorporated into certain frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. They often exhibit good liposolubility due to the presence of sulfur atoms . They can also exhibit aggregated-induced emission (AIE) properties .Scientific Research Applications

Anticancer Potential

Research indicates that compounds structurally related to N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exhibit significant anticancer activities. For example, novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF7), showcasing cytotoxic activities comparable to or higher than doxorubicin, a positive control (Ghorab, Bashandy, & Alsaid, 2014). This underscores the therapeutic potential of sulfonamide-based compounds in cancer treatment.

Antimalarial and Antimicrobial Activities

Sulfonamide compounds have been theoretically investigated and evaluated for their antimalarial activities. A study highlighted the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including those with quinoxalin-2-yl moieties, demonstrating excellent in vitro antimalarial activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties (Fahim & Ismael, 2021). These findings suggest the potential application of these compounds in antimalarial drug development.

Furthermore, sulfonamide-based hybrids have shown a wide range of biological activities, including antimicrobial effects. The hybridization of sulfonamides with different heterocyclic moieties has led to compounds with promising antibacterial and antifungal properties, highlighting the versatility of sulfonamide derivatives in addressing various microbial threats (Ghomashi et al., 2022).

Chemical Synthesis and Mechanistic Studies

The chemical synthesis and evaluation of sulfonamide derivatives, including those with quinoxalin-2-yl moieties, have been extensively explored to understand their mechanism of action and to improve their biological activities. Studies involve the synthesis of novel compounds and their screening against various biological targets, providing insights into their potential therapeutic applications and underlying mechanisms (Mishra et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(butylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S2/c1-2-3-11-19-17-18(21-13-8-5-4-7-12(13)20-17)24-28(25,26)15-10-6-9-14-16(15)23-27-22-14/h4-10H,2-3,11H2,1H3,(H,19,20)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKGXNSCFITYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)

![2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride](/img/structure/B2457855.png)

![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)

![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)

![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)